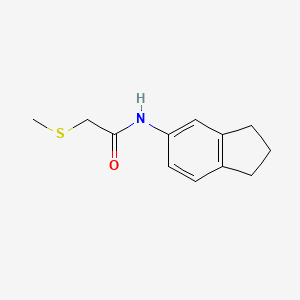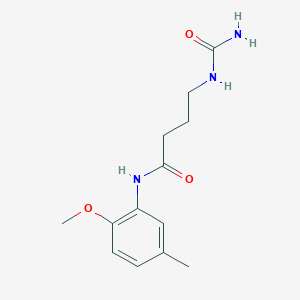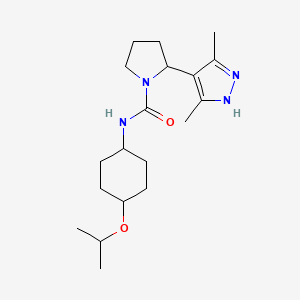![molecular formula C10H11BrN2O4 B7637062 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B7637062.png)
4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and industry. BMB is a pyridine-based compound that contains a bromine atom and a methoxy group attached to the pyridine ring, and an amino and oxo group attached to the butanoic acid chain.
作用機序
The mechanism of action of 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid varies depending on its application. In the medical field, this compound inhibits the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. This compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the extrinsic apoptotic pathway. This compound also induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases (CDKs) and upregulating the expression of CDK inhibitors.
In the agricultural field, this compound inhibits the activity of ALS by binding to its active site and preventing the biosynthesis of branched-chain amino acids in plants. This compound also inhibits the growth of weeds by disrupting their photosynthetic machinery and inducing oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects depending on its application. In the medical field, this compound reduces the production of prostaglandins, which are responsible for pain and inflammation. This compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria. This compound also inhibits the replication of HSV-1 and HSV-2 by interfering with their DNA synthesis.
In the agricultural field, this compound inhibits the biosynthesis of branched-chain amino acids in plants, which leads to the accumulation of toxic intermediates and eventually cell death. This compound also inhibits the activity of photosystem II in plants, which leads to the production of reactive oxygen species and oxidative stress.
実験室実験の利点と制限
4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity towards its target enzymes and receptors. This compound is also relatively easy to synthesize and purify, which makes it a valuable tool for drug discovery and development. However, one limitation of this compound is its potential toxicity and side effects, which require careful evaluation and monitoring in preclinical and clinical studies. This compound is also relatively expensive compared to other chemical compounds, which limits its accessibility for research and development.
将来の方向性
There are several future directions for the research and development of 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid. In the medical field, this compound could be further optimized for its anti-inflammatory, anti-cancer, and anti-viral activities by improving its pharmacokinetic properties and reducing its toxicity and side effects. This compound could also be used in combination with other drugs or therapies to enhance its efficacy and reduce the risk of drug resistance. In the agricultural field, this compound could be further developed as a herbicide or insecticide by improving its selectivity and reducing its environmental impact. This compound could also be used in combination with other pesticides or cultural practices to enhance its efficacy and reduce the risk of resistance development. In the industrial field, this compound could be further explored as a catalyst for various organic reactions by optimizing its reaction conditions and exploring its catalytic mechanism.
合成法
The synthesis of 4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid involves a multi-step reaction sequence starting from commercially available starting materials. The first step involves the synthesis of 5-bromo-4-methoxypyridin-2-amine, which is obtained by the reaction of 5-bromo-2-chloropyridine with sodium methoxide in methanol. The second step involves the reaction of 5-bromo-4-methoxypyridin-2-amine with ethyl acetoacetate in the presence of a base to obtain the corresponding pyridine-based intermediate. The final step involves the hydrolysis of the intermediate to obtain the desired product, this compound.
科学的研究の応用
4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid has been extensively studied for its potential applications in various fields of research. In the medical field, this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to exhibit antiviral activity against the herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2).
In the agricultural field, this compound has been shown to exhibit herbicidal activity against weeds. This compound has been shown to inhibit the activity of acetolactate synthase (ALS), an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. This compound has also been shown to exhibit insecticidal activity against the diamondback moth, a major pest of cruciferous crops.
In the industrial field, this compound has been shown to exhibit catalytic activity in the synthesis of various organic compounds. This compound has been shown to catalyze the aldol reaction between aldehydes and ketones to form β-hydroxyketones, which are important intermediates in the synthesis of pharmaceuticals and natural products.
特性
IUPAC Name |
4-[(5-bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O4/c1-17-7-4-8(12-5-6(7)11)13-9(14)2-3-10(15)16/h4-5H,2-3H2,1H3,(H,15,16)(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTDCPBQSDTSNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1Br)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-methylphenyl)-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7636981.png)
![N-(2-ethoxyphenyl)-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7637001.png)
![1-(5-methylfuran-2-yl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B7637003.png)
![Azepan-1-yl-[1-(5-methoxy-3-methyl-1-benzofuran-2-carbonyl)piperidin-4-yl]methanone](/img/structure/B7637007.png)
![N,4-dimethyl-2-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7637009.png)

![4-(hydroxymethyl)-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]piperidine-1-carboxamide](/img/structure/B7637032.png)
![N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B7637035.png)
![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl (2R)-2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B7637043.png)
![N-phenyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B7637046.png)



